![molecular formula C9H16N2 B13958666 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine CAS No. 344294-78-6](/img/structure/B13958666.png)
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is a heterocyclic compound with the molecular formula C9H16N2. It is characterized by a bicyclic structure that includes a pyridine ring fused to a diazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated amine .
Wissenschaftliche Forschungsanwendungen
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,7,8,9,10-Octahydropyrido[1,2-a][1,4]diazepine
- 3,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine
- 1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-d][1,4]diazepin-2(3H)-one .
Uniqueness
1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
344294-78-6 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
1,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h5,9H,1-4,6-8H2 |
InChI-Schlüssel |
FZOVKZDAFPDWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCC=NCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


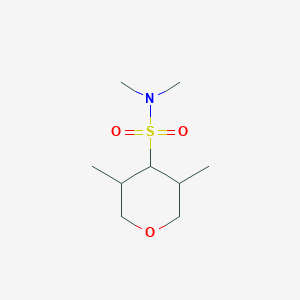
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)

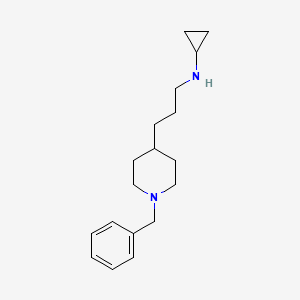
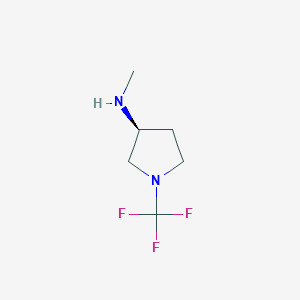
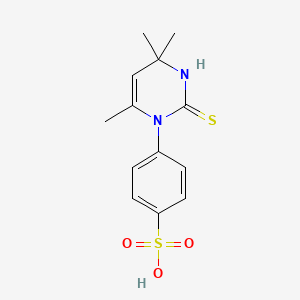
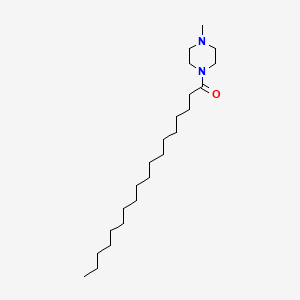
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
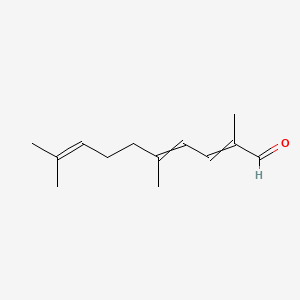
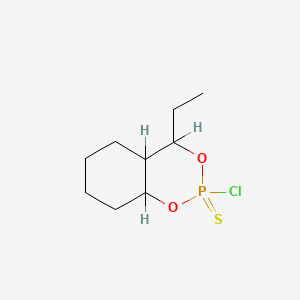
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)

![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
